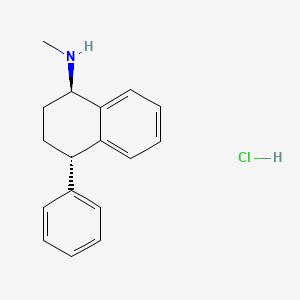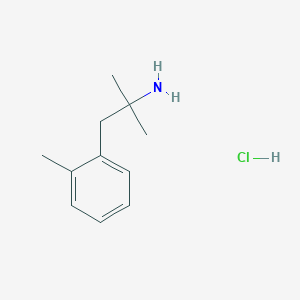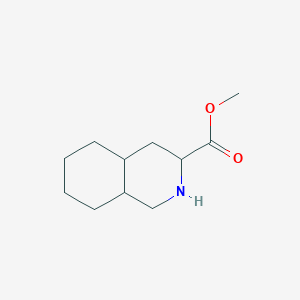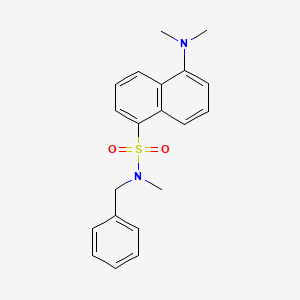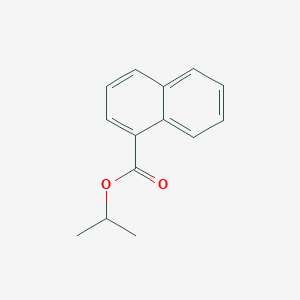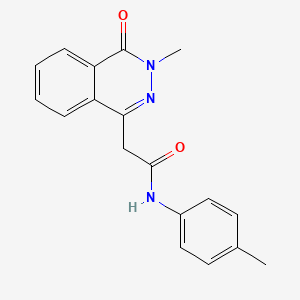
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide
描述
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
科学研究应用
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein structure, and drug discovery. This compound has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase, making it a valuable tool for studying these enzymes and their roles in biological processes. Additionally, this compound has been used to study the structure of proteins and their interactions with ligands, providing insights into the mechanisms of protein-ligand binding. Finally, this compound has been investigated for its potential as a drug candidate, with promising results in preclinical studies.
作用机制
The mechanism of action of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide involves its binding to specific enzymes or proteins, leading to inhibition of their activity. This compound has been found to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, this compound has been shown to bind to the active site of acetylcholinesterase, inhibiting the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, depending on the specific enzyme or protein it binds to. For example, inhibition of carbonic anhydrase can lead to decreased bicarbonate levels in the blood, while inhibition of acetylcholinesterase can lead to increased acetylcholine levels in the brain. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
实验室实验的优点和局限性
One of the main advantages of using 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to have nanomolar-level activity against several enzymes, making it a valuable tool for studying these enzymes and their roles in biological processes. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other proteins or enzymes in addition to its intended target. Additionally, this compound may have limited solubility in certain solvents, which can affect its activity and potency in lab experiments.
未来方向
There are several future directions for research on 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-methylphenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, this compound may have potential as a treatment for inflammatory and pain conditions, and further research is needed to explore this potential. Finally, this compound may have applications in drug discovery, as it has shown promise as a lead compound for the development of new drugs targeting specific enzymes or proteins.
属性
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-13(10-8-12)19-17(22)11-16-14-5-3-4-6-15(14)18(23)21(2)20-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSDNRZABDOYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





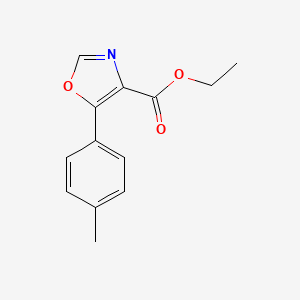
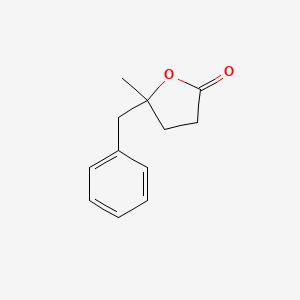
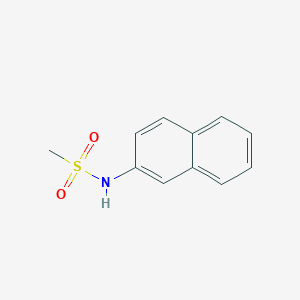
![3-Buten-2-one,4-[4-(dimethylamino)phenyl]-, (3E)-](/img/structure/B1634331.png)
